molecular formula C13H14N2O3S B2482458 Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate CAS No. 1787918-50-6

Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate

Cat. No.: B2482458
CAS No.: 1787918-50-6
M. Wt: 278.33
InChI Key: IULQDIQRJGNBCQ-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate (CAS 1787918-50-6) is a small molecule with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound features a benzothiazole moiety linked to an azetidine ring, a structural motif of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is recognized for its diverse pharmacological potential, particularly in the development of novel anticancer agents . Research into analogous benzothiazole derivatives has revealed their utility as zinc metallochaperones (ZMCs), a novel class of compounds that can reactivate specific mutant forms of the p53 tumor suppressor protein . These compounds function by binding zinc ions and shuttling them into cells, facilitating the proper folding and restoration of function to zinc-deficient mutant p53, which is a common occurrence in human cancers . While the specific research applications for this ester derivative are still being explored, its structure positions it as a valuable intermediate or precursor for chemical biology research. It can be used in structure-activity relationship (SAR) studies, as a building block in organic synthesis, or hydrolyzed to access the corresponding carboxylic acid for further derivatization. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, referring to its safety data sheet for proper handling and storage procedures. It is recommended to store the material sealed in a dry environment, such as a desiccator, and at cool temperatures, typically between 2-8°C, to ensure long-term stability .

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-17-13(16)15-7-9(8-15)18-12-14-10-5-3-4-6-11(10)19-12/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULQDIQRJGNBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Etherification: The benzo[d]thiazole derivative is then reacted with an azetidine derivative in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.

    Esterification: The final step involves the esterification of the azetidine nitrogen with ethyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the benzo[d]thiazole moiety.

    Reduction: Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-ol.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess potent antibacterial and antifungal properties. The structural features of the benzothiazole moiety enhance its interaction with microbial targets, leading to effective inhibition of growth .

Anthelmintic Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit promising anthelmintic activity. In vitro tests have shown that these compounds can effectively paralyze and kill various helminths, making them potential candidates for new anthelmintic drugs .

Synthesis Methodologies

The synthesis of this compound typically involves several approaches:

Direct Synthesis

One common method involves the reaction between 2-aminothiophenol and ethyl chloroacetate under basic conditions, yielding the desired azetidine derivative with good yields. This method highlights the efficiency of utilizing readily available starting materials in organic synthesis .

Alternative Synthetic Routes

Alternative pathways include the use of cyclization reactions involving various electrophiles and nucleophiles, which can be tailored to introduce specific functional groups that enhance biological activity. For example, the use of diethyl malonate in the presence of a catalyst has been explored to achieve higher yields and purity .

Evaluation of Antimicrobial Efficacy

A study conducted on several benzothiazole derivatives, including this compound, demonstrated their effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for standard antibiotics, indicating a potential for development into new antimicrobial agents .

Anthelmintic Activity Testing

In another investigation focused on anthelmintic properties, compounds derived from this compound were tested against Pheretima posthuma (Indian earthworm). Results showed that certain derivatives exhibited paralysis within a short duration, comparable to existing anthelmintic drugs like albendazole .

References Table

ReferenceDescription
Study on biological activities of benzothiazole derivatives
Synthesis methodologies for azetidine derivatives

Mechanism of Action

The mechanism of action of Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Azetidine Derivatives
Compound Name Key Structural Features Bioactivity (if reported)
Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate Azetidine with ethyl carboxylate (position 1), benzo[d]thiazole-O- linkage (position 3) Not explicitly reported
Benzyl 3-(2-methoxy-2-oxoethyl)-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate Azetidine with benzyl carboxylate, trifluoromethylphenyl, and methoxycarbonyl substituents Neuroprotective activity
tert-Butyl 3-((4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)carbamoyl)azetidine-1-carboxylate Azetidine with tert-butyl carboxylate, thiazole-carbamoyl linkage Synthetic intermediate
1,1,1,3,3,3-hexafluoropropan-2-yl 3-((2-acetamidoethyl)(benzo[d][1,3]dioxol-5-yl)amino)azetidine-1-carboxylate Azetidine with hexafluoropropyl carboxylate, 1,3-dioxolane, and acetamidoethyl groups Not reported
Ethyl 2-(azetidin-3-ylidene)acetate α,β-unsaturated ester conjugated to azetidine ring Synthetic intermediate

Key Observations :

  • Linkage Diversity : The oxygen linkage in the target compound differs from carbamoyl () or amine () linkages, affecting conformational flexibility and intermolecular interactions .
  • Ester Groups : Ethyl carboxylate offers moderate solubility, whereas hexafluoropropyl esters () increase hydrophobicity and metabolic stability.

Spectral and Crystallographic Characterization

  • NMR and Mass Spectrometry: The target compound’s ¹H NMR would show signals for the azetidine ring (~3.5–4.5 ppm), benzo[d]thiazole aromatic protons (~7.0–8.5 ppm), and ethyl carboxylate (~1.3 ppm for CH₃, ~4.2 ppm for CH₂) . HRMS data for analog confirmed molecular formula (C₂₁H₂₀F₃NO₃Na, [M+Na]⁺ = 414.1287) .

Biological Activity

Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure that combines an azetidine ring with a benzothiazole moiety. The benzothiazole component is known for its diverse biological activities, making derivatives of this compound valuable for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin and leptin signaling pathways. This inhibition can potentially lead to anti-diabetic effects.
  • Antioxidative Properties : Related compounds have demonstrated antioxidative effects against amyloid beta-induced oxidative stress, suggesting that this compound may also protect against neurodegenerative conditions by reducing oxidative damage in neuronal cells .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties, making this compound a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, indicating that this compound may also possess such properties .
  • Antitumor Activity : Some studies suggest that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Inhibition Studies : Research has indicated that structurally similar benzothiazole derivatives inhibit PTP1B effectively, leading to improved insulin sensitivity in diabetic models.
  • Neuroprotective Effects : A study on related compounds showed protective effects against amyloid beta-induced cell death, suggesting potential applications in Alzheimer's disease treatment .
  • Cytotoxicity Assays : In vitro assays have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells, supporting their use as anticancer agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
AntioxidativeProtection against oxidative stress
CytotoxicityInduction of apoptosis in cancer cells
Insulin SensitizationInhibition of PTP1B

Q & A

Q. What are the key synthetic routes for Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with the functionalization of azetidine and benzo[d]thiazole moieties. For example, azetidine derivatives are often synthesized via nucleophilic substitution reactions, where tert-butyl groups or carboxylate esters are introduced under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Benzo[d]thiazol-2-yloxy groups are introduced via coupling reactions, such as Mitsunobu or Ullmann-type couplings, requiring catalysts like copper(I) iodide . Optimization involves adjusting temperature (e.g., 0–50°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the azetidine ring, benzo[d]thiazole linkage, and ester group. Key signals include the azetidine protons (δ 3.5–4.5 ppm) and benzo[d]thiazole aromatic protons (δ 7.0–8.5 ppm) . Mass spectrometry (MS) confirms molecular weight, with expected [M+H]+ peaks. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O ester stretch ~1700 cm⁻¹) . X-ray crystallography (using SHELX or Mercury software) resolves stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on kinase inhibition (e.g., EGFR, VEGFR) due to structural similarities to bioactive thiazole derivatives . Use in vitro assays like fluorescence polarization or ELISA to measure IC₅₀ values. Antimicrobial activity can be tested via broth microdilution (MIC determination against Gram+/− bacteria) . Anti-inflammatory potential is assessed using COX-2 inhibition assays or LPS-induced cytokine release in macrophages .

Advanced Research Questions

Q. How can data discrepancies in synthetic yields be systematically addressed?

Yield variations often arise from competing side reactions (e.g., hydrolysis of the ester group). Use Design of Experiments (DoE) to evaluate factors like solvent polarity (logP), reaction time, and catalyst loading . High-throughput screening (HTS) with automated liquid handlers can identify optimal conditions. Conflicting NMR data (e.g., unexpected splitting) may indicate stereochemical impurities; employ chiral HPLC or Mosher’s ester analysis to resolve .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?

Molecular docking (AutoDock Vina, Schrödinger) identifies binding modes with target proteins (e.g., kinases). Quantitative SAR (QSAR) models, built using descriptors like LogP, polar surface area, and H-bond donors, predict bioavailability and activity . Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Compare results with analogs (e.g., thiazolidinones) to pinpoint critical substituents .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks?

Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions, such as C–H···O or N–H···S bonds, which influence solubility and stability. Use Mercury CSD 2.0 to analyze packing motifs and graph-set notation (e.g., R₂²(8) rings) . For ambiguous electron density, refine structures using SHELXL with TWIN/BASF commands to account for twinning or disorder . Cross-validate with Hirshfeld surface analysis (CrystalExplorer) .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

Modify labile groups: replace the ethyl ester with tert-butyl or cyclopropyl esters to reduce hydrolysis . Introduce fluorine atoms at meta/para positions of the benzo[d]thiazole to block CYP450 oxidation . Assess stability in liver microsomes (human/rat) and use LC-MS to identify metabolites. Prodrug approaches (e.g., phosphate esters) enhance oral bioavailability .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free conditions, Eaton’s reagent) to improve atom economy .
  • Biological Assays : Include positive controls (e.g., imatinib for kinase assays) and validate results across ≥3 independent replicates.
  • Computational Workflows : Validate docking poses with free-energy perturbation (FEP) calculations and experimental IC₅₀ correlations.

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